molecular formula C5H11N2O3PS B14538159 Propanenitrile, 3-[[2-(phosphonothio)ethyl]amino]- CAS No. 62219-93-6

Propanenitrile, 3-[[2-(phosphonothio)ethyl]amino]-

Cat. No.: B14538159
CAS No.: 62219-93-6
M. Wt: 210.19 g/mol
InChI Key: RBMDTWOUDUNLJW-UHFFFAOYSA-N
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Description

Propanenitrile, 3-[[2-(phosphonothio)ethyl]amino]- is an organic compound with a complex structure that includes a nitrile group, an amino group, and a phosphonothio group

Properties

CAS No.

62219-93-6

Molecular Formula

C5H11N2O3PS

Molecular Weight

210.19 g/mol

IUPAC Name

2-(2-cyanoethylamino)ethylsulfanylphosphonic acid

InChI

InChI=1S/C5H11N2O3PS/c6-2-1-3-7-4-5-12-11(8,9)10/h7H,1,3-5H2,(H2,8,9,10)

InChI Key

RBMDTWOUDUNLJW-UHFFFAOYSA-N

Canonical SMILES

C(CNCCSP(=O)(O)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanenitrile, 3-[[2-(phosphonothio)ethyl]amino]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of propanenitrile with a phosphonothio compound under controlled conditions to introduce the phosphonothio group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise proportions. The process is carefully monitored to maintain optimal reaction conditions, such as temperature, pressure, and pH levels. The final product is then purified using techniques like distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-[[2-(phosphonothio)ethyl]amino]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

Propanenitrile, 3-[[2-(phosphonothio)ethyl]amino]- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which propanenitrile, 3-[[2-(phosphonothio)ethyl]amino]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonothio group can form strong bonds with active sites on enzymes, inhibiting their activity. This can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Propionitrile: A simpler nitrile compound with similar chemical properties but lacking the phosphonothio group.

    Aminopropionitrile: Contains an amino group but does not have the phosphonothio group.

    Malononitrile: Another nitrile compound with different reactivity and applications.

Uniqueness

Propanenitrile, 3-[[2-(phosphonothio)ethyl]amino]- is unique due to the presence of the phosphonothio group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

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